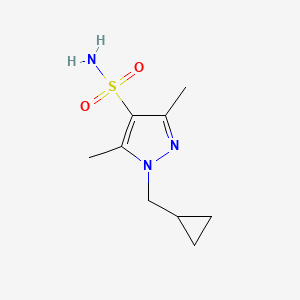

1-(Cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. Sulfonamide is a functional group that is commonly found in various drug molecules due to its antibacterial properties. The combination of pyrazole and sulfonamide moieties in a single compound suggests potential biological activities, such as anti-inflammatory, antimicrobial, and enzyme inhibitory effects, which are often explored in drug discovery and medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with sulfonamide groups, typically involves cyclo-condensation reactions. For instance, a series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized using a one-pot cyclo-condensation reaction of phenyl-4-methyl benzene sulfonates and hydrazine hydrate or phenyl hydrazine under reflux conditions in ethanol . Similarly, other research has focused on the synthesis of pyrazole sulfonamides through various multi-step synthetic routes, which may include esterification, hydrazination, cyclization, and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of pyrazole sulfonamides is elucidated using various spectroscopic techniques such as NMR (1H, 13C, 19F), IR, UV-Vis, and mass spectrometry (MS). These techniques provide detailed information about the chemical shifts, splitting patterns, and the presence of functional groups within the molecule. For example, the structure elucidation of novel polyfluoro substituted pyrazoline type sulfonamides was carried out using these methods, and the presence of fluorine atoms was found to affect the chemical shifts and splitting patterns .

Chemical Reactions Analysis

Pyrazole sulfonamides can undergo various chemical reactions depending on their functional groups and the reaction conditions. For instance, the reactivity of a precursor hydrazone towards hydrazine derivatives can lead to the formation of pyrazole and oxazole derivatives . Additionally, the sulfonamide group can participate in the formation of metal complexes, which can alter the biological activity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrazole ring and the sulfonamide group. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The antimicrobial and antiproliferative activities of these compounds are often evaluated in vitro, and their inhibitory effects on various enzymes, such as carbonic anhydrases and acetylcholinesterase, are assessed .

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition

Sulfonamide-containing 1,5-diarylpyrazole derivatives, including 1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide, have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds, through structure-activity relationship work, have shown potent and selective inhibition of COX-2, leading to the development of effective treatments for conditions such as rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Enzyme Inhibition

The enzyme inhibition potency of 1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide and its derivatives has been a key focus. These compounds have demonstrated significant inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. Their low cytotoxicity and tumor selectivity make them promising candidates for developing novel inhibitors (Ozmen Ozgun et al., 2019).

Antibacterial Activity

Research into novel heterocyclic compounds containing a sulfonamido moiety, like 1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide, has highlighted their potential as antibacterial agents. The ability to synthesize such compounds and their high activity against various microbial strains is a significant advancement in the quest for new antibacterial treatments (Azab et al., 2013).

Sulfonamide Derivatives Synthesis

The development of approaches for the preparation of sulfonamide derivatives of polynuclear heterocyclic compounds, such as 1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide, has been of great scientific interest. These derivatives show increased ability to bind to active sites of carbonic anhydrases, inhibiting their activity, and thus have important implications in various biochemical processes (Komshina et al., 2020).

Antimicrobial Agents

The synthesis of sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties, related to 1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide, has shown these compounds to be novel antimicrobial agents. Their significant inhibition of different microbial strains, including bacteria and fungi, makes them valuable for developing new antimicrobial therapies (Thach et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-6-9(15(10,13)14)7(2)12(11-6)5-8-3-4-8/h8H,3-5H2,1-2H3,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQSPHFTDALXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)